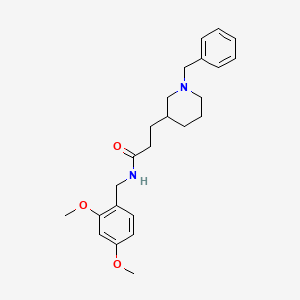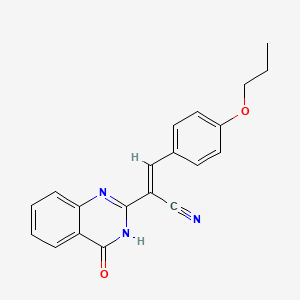![molecular formula C24H32N4O B5969415 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide](/img/structure/B5969415.png)
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a cyclopentyl group, a piperazine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the 4-methylpiperazine intermediate. This can be achieved by reacting piperazine with methyl iodide under basic conditions.
Coupling with Pyridine Derivative: The next step involves coupling the piperazine intermediate with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyridine-piperazine linkage.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyridine-piperazine intermediate.
Final Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using a peptide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound can serve as a tool for probing the function of specific proteins or pathways in cells.
Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
類似化合物との比較
Similar Compounds
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.
Uniqueness
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in scientific research.
特性
IUPAC Name |
2-cyclopentyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-27-14-16-28(17-15-27)23-21(12-7-13-25-23)18-26-24(29)22(20-10-5-6-11-20)19-8-3-2-4-9-19/h2-4,7-9,12-13,20,22H,5-6,10-11,14-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHOVTGVQCZHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C(C3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline](/img/structure/B5969349.png)
![[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5969363.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969389.png)

![Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)

